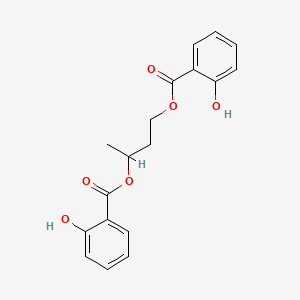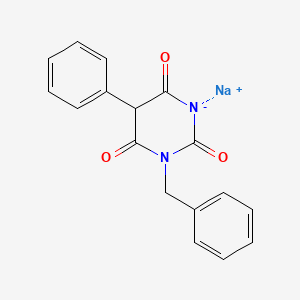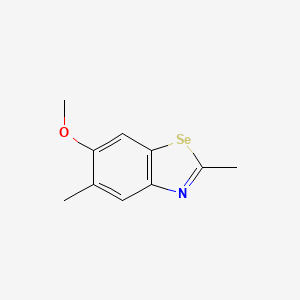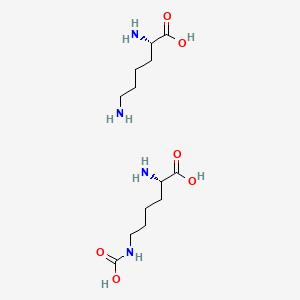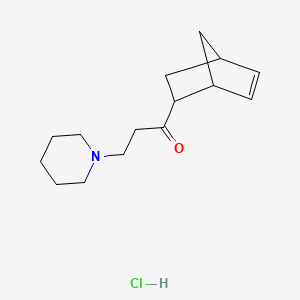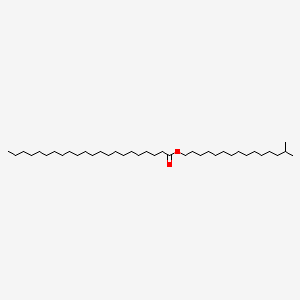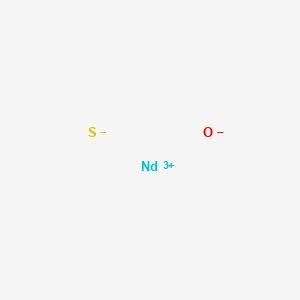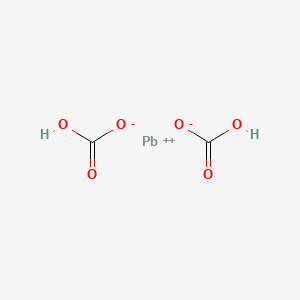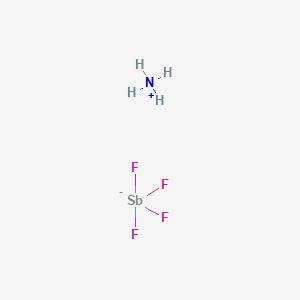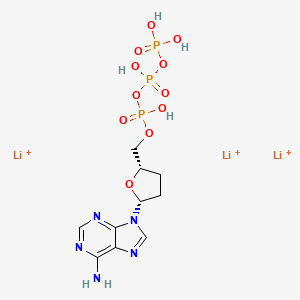
4-(Aminomethyl)-3-fluoroaniline
概要
説明
Aminomethyl compounds are often used in the preparation of various pharmaceuticals and complex organic molecules . They can serve as a type of antifibrinolytic agent used in the treatment of fibrotic skin disorders .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves reactions with other organic compounds . The exact synthesis process for “4-(Aminomethyl)-3-fluoroaniline” would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like “4-(Aminomethyl)-3-fluoroaniline” would be determined by its constituent atoms and the bonds between them .Chemical Reactions Analysis
Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo elimination reactions and can be used in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(Aminomethyl)-3-fluoroaniline” would depend on its specific chemical structure. These properties could include color, density, hardness, melting point, boiling point, and reactivity .科学的研究の応用
Structural Insights and Protein Modification
Fluorinated amino acids, such as 4-fluoroproline, have been used to modulate the biophysical properties of proteins, including their stability, conformation, and folding behavior. The introduction of fluorine atoms into proteins can lead to increased or decreased protein stabilities due to the complex interplay of newly formed interactions and the conformational preferences of the fluorinated residues. This makes fluorinated amino acids valuable tools for protein engineering (Holzberger et al., 2012).
Fluorescent Amino Acids in Chemical Biology
Fluorescent amino acids, including those modified with fluorine atoms, have been employed as versatile building blocks for non-invasive studies in cells and organisms. These compounds facilitate the study of biological systems at the molecular level by enabling the construction of fluorescent macromolecules that do not disrupt native biomolecular properties. The design and synthesis of fluorescent amino acids have significantly contributed to tracking protein-protein interactions and imaging events with high spatial resolution (Cheng et al., 2020).
Engineering Fluorometabolite Production
The engineering of fluorometabolite production in microbial sources, such as the expression of the fluorinase enzyme in Salinispora tropica, showcases the potential of creating novel fluorinated natural products. This approach highlights the possibility of genetically engineering the production of fluorometabolites, opening up new avenues for the development of pharmaceutical compounds with enhanced properties (Eustáquio et al., 2010).
Synthesis and Characterization of Fluorinated Compounds
The synthesis and characterization of various fluorinated compounds, including amino- and iminometallanes, provide foundational knowledge for the development of materials and catalysts with potential applications in scientific research. These studies contribute to the understanding of the reactivity and properties of fluorinated compounds, which can be applied in diverse fields such as organometallic chemistry and material science (Schnitter et al., 1997).
Fluorinated Proteins in Structure and Stability
Research into the incorporation of fluorinated amino acids into proteins has shown that these modifications can significantly enhance protein stability against chemical and thermal denaturation, as well as proteolytic degradation. The unique physicochemical properties of fluorinated side chains, such as their ability to increase the buried hydrophobic surface area in the folded state, contribute to the enhanced stability of fluorinated proteins. This highlights the potential of fluorinated amino acids in designing more stable and functional proteins for biotechnological applications (Marsh, 2014).
作用機序
Target of Action
It’s worth noting that aminomethyl compounds often interact with proteins and other biological molecules, influencing their structure and function .
Mode of Action
The precise mechanism of action of 4-(Aminomethyl)-3-fluoroaniline remains somewhat elusive. It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects.
Biochemical Pathways
Aminomethyl compounds often play a role in various biochemical transformations, which can influence an organism’s capabilities to interact with its biotic and abiotic environment .
Pharmacokinetics
A study on a similar compound, 4-(aminomethyl)phthalazin-1(2h)-one, suggests that the introduction of a linker can affect the pharmacokinetics of each derivative .
Result of Action
It is suggested that the binding of this compound to proteins and other biological molecules could potentially result in alterations in the proteins’ activity .
Action Environment
It’s worth noting that environmental factors can often influence the action of chemical compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(aminomethyl)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWCMHZDPKBMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657875 | |
| Record name | 4-(Aminomethyl)-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-fluoroaniline | |
CAS RN |
900174-91-6 | |
| Record name | 4-(Aminomethyl)-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



